molecular formula C12H14ClF3N2O B8035341 Piperazin-1-yl(3-(trifluoromethyl)phenyl)methanone hydrochloride

Piperazin-1-yl(3-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B8035341
M. Wt: 294.70 g/mol
InChI Key: XPJKTVYEGVBIBW-UHFFFAOYSA-N
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Description

Piperazin-1-yl(3-(trifluoromethyl)phenyl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazin-1-yl(3-(trifluoromethyl)phenyl)methanone hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via aromatic nucleophilic substitution reactions.

    Coupling Reaction: The final step involves the coupling of the piperazine derivative with the trifluoromethylated phenyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of piperazin-1-yl(3-(trifluoromethyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

piperazin-1-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-2-9(8-10)11(18)17-6-4-16-5-7-17;/h1-3,8,16H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJKTVYEGVBIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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